4-Butoxyphenylboronic acid
CAS No.: 105365-51-3
Cat. No.: VC20786332
Molecular Formula: C10H15BO3
Molecular Weight: 194.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 105365-51-3 |
---|---|
Molecular Formula | C10H15BO3 |
Molecular Weight | 194.04 g/mol |
IUPAC Name | (4-butoxyphenyl)boronic acid |
Standard InChI | InChI=1S/C10H15BO3/c1-2-3-8-14-10-6-4-9(5-7-10)11(12)13/h4-7,12-13H,2-3,8H2,1H3 |
Standard InChI Key | QUPFQMXWFNJUNJ-UHFFFAOYSA-N |
SMILES | B(C1=CC=C(C=C1)OCCCC)(O)O |
Canonical SMILES | B(C1=CC=C(C=C1)OCCCC)(O)O |
Introduction
Chemical Structure and Properties
4-Butoxyphenylboronic acid is an organoboron compound featuring a phenyl ring with a butoxy group (-OC₄H₉) at the para position and a boronic acid group (-B(OH)₂). The chemical formula is C₁₀H₁₅BO₃, representing an extension of the related 4-methoxyphenylboronic acid (C₇H₉BO₃) structure with a longer alkoxy chain.
Property | 4-Methoxyphenylboronic acid | 4-Butoxyphenylboronic acid (Predicted) |
---|---|---|
Molecular Weight | 151.96 g/mol | 194.04 g/mol (calculated) |
Physical Form | Crystalline Powder | Likely crystalline solid |
Color | White to light beige | Likely white to off-white |
Melting Point | 204-206°C | Likely lower due to longer alkyl chain |
Boiling Point | 306.8±44.0°C (Predicted) | Likely higher due to increased molecular weight |
Density | 1.17±0.1 g/cm³ (Predicted) | Likely slightly lower due to butoxy group |
The butoxy group's longer carbon chain would likely decrease water solubility compared to 4-methoxyphenylboronic acid while increasing solubility in less polar organic solvents.
Chemical Properties
As a boronic acid, this compound would share fundamental chemical characteristics with other arylboronic acids:
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Moderately acidic due to the boronic acid group
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Capable of forming cyclic boronate esters with diols
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Lewis acidity of the boron center
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Susceptibility to oxidation under appropriate conditions
The predicted pKa would be similar to but slightly different from 4-methoxyphenylboronic acid (8.96±0.10), likely influenced by the electron-donating butoxy group.
Synthesis Methods
From 4-Bromophenol or 4-Chlorophenol
A practical synthesis route would likely involve:
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Alkylation of 4-bromophenol or 4-chlorophenol with 1-bromobutane to create 4-butoxybromobenzene or 4-butoxychlorobenzene
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Conversion to the boronic acid through lithiation or Grignard formation followed by treatment with a borate ester
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Hydrolysis to yield the boronic acid
This approach parallels the synthesis of 4-methoxyphenylboronic acid from 4-chloroanisole, which has been reported to achieve 96% yield with high purity (>98.5%) .
Palladium-Catalyzed Borylation
Another potential route involves direct palladium-catalyzed borylation of 4-butoxybenzene using bis(pinacolato)diboron followed by hydrolysis to the free boronic acid.
Purification Methods
Purification could involve:
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Recrystallization from appropriate solvent systems
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Column chromatography
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Conversion to the pinacol ester for purification followed by hydrolysis
Applications in Research and Development
Organic Synthesis Applications
4-Butoxyphenylboronic acid would have significant utility in cross-coupling reactions, particularly:
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Suzuki-Miyaura coupling for carbon-carbon bond formation
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Chan-Lam coupling for carbon-heteroatom bond formation
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Building block for diverse pharmaceutical intermediates and materials science applications
The butoxy group provides unique electronic and steric properties compared to methoxy analogs, potentially offering advantages in certain coupling reactions.
Pharmaceutical Research
The compound may have applications in medicinal chemistry:
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As a building block for drug candidates with improved lipophilicity profiles
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Potential incorporation into enzyme inhibitors
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Possible utility in developing carbonic anhydrase inhibitors, similar to other phenylboronic acids that have shown activity against fungal beta-carbonic anhydrases from Candida albicans and Cryptococcus neoformans
Analytical Applications
Boronic acids are known for their ability to form reversible covalent bonds with diols and other nucleophiles, suggesting potential applications in:
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Saccharide sensing
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Affinity chromatography
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Molecular recognition systems
Hazard Category | Classification |
---|---|
GHS Symbol | GHS07 (Warning) |
Signal Word | Warning |
Hazard Statements | H315, H319, H335 (Skin irritation, eye irritation, respiratory irritation) |
Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 |
Structure-Activity Relationships
Comparison with Other Para-Substituted Phenylboronic Acids
The butoxy substituent would confer different properties compared to other para-substituted phenylboronic acids:
Compound | Electronic Effect | Hydrophobicity | Steric Bulk |
---|---|---|---|
Phenylboronic acid | Baseline | Baseline | Baseline |
4-Methoxyphenylboronic acid | Strong electron-donating | Moderate | Low |
4-Butoxyphenylboronic acid | Electron-donating | Higher | Moderate |
4-Fluorophenylboronic acid | Electron-withdrawing | Lower | Low |
Impact on Reaction Outcomes
The extended alkoxy chain in 4-butoxyphenylboronic acid would likely:
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Enhance solubility in non-polar solvents compared to 4-methoxyphenylboronic acid
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Potentially alter reaction rates in coupling reactions due to modified electronic properties
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Provide steric hindrance that may influence regioselectivity in certain reactions
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Offer unique crystallization properties that could be advantageous for purification
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